molecular formula C14H19NO4S B11423290 4-(Azocane-1-sulfonyl)benzoic acid CAS No. 17420-69-8

4-(Azocane-1-sulfonyl)benzoic acid

Cat. No.: B11423290
CAS No.: 17420-69-8
M. Wt: 297.37 g/mol
InChI Key: PRAZUKCHFHAEJS-UHFFFAOYSA-N
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Description

4-(Azocane-1-sulfonyl)benzoic acid (CAS 1042802-46-9) is a chemical compound supplied for research and development purposes. It features a benzoic acid core functionalized with an azocane-1-sulfonyl moiety. The compound has a molecular formula of C14H19NO4S and a molecular weight of 297.37 . Compounds with sulfonamide linkages and benzoic acid scaffolds are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and antimicrobial agents . For instance, structurally related sulfonamido-benzoic acid derivatives have been investigated as potent inhibitors of enzymes like glycerol-3-phosphate acyltransferase (GPAT) . Similarly, sulfonyl-substituted benzoic acid derivatives serve as key intermediates in the multi-step synthesis of novel antimicrobial agents, such as 1,3-oxazoles and 1,3-oxazol-5(4H)-ones, which are evaluated against bacterial and fungal strains . The benzoic acid component is a well-known pharmacophore with inherent antimicrobial properties, whose mechanism often involves disrupting the internal pH of microbial cells . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

17420-69-8

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

4-(azocan-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C14H19NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H,16,17)

InChI Key

PRAZUKCHFHAEJS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azocane-1-sulfonyl)benzoic acid typically involves the reaction of benzenesulfonyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group . The reaction mixture is then subjected to acidification to yield the final product.

Industrial Production Methods

Industrial production of 4-(Azocane-1-sulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azocane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Azocane-1-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azocane-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • Azocane vs. Piperazine Rings : The 8-membered azocane ring in the target compound introduces greater conformational flexibility and steric bulk compared to the 6-membered piperazine ring in 's compound. This may influence binding affinity in biological systems.
  • Sulfonyl vs. Hydroxyl/Anilino Groups: The sulfonyl group (SO₂) in the target compound is more electron-withdrawing than the hydroxyl or anilino groups in 4-hydroxybenzoic acid and 4-(3-chloroanilino)benzoic acid, respectively. This increases the acidity of the carboxylic acid (lower pKa) .

Physicochemical Properties

  • Solubility : The sulfonyl group enhances polarity but may reduce aqueous solubility compared to the hydrochloride salt form of 4-[(4-methylpiperazinyl)methyl]benzoic acid .

Research Tools and Crystallographic Data

  • Crystallography Software: The crystal structures of related compounds (e.g., 4-(3-chloroanilino)benzoic acid) were determined using SHELX and refined with Mercury . Similar methodologies could apply to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Azocane-1-sulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of azocane with a benzoic acid derivative. A multi-step approach may include:

  • Step 1 : Reacting azocane with a sulfonyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 2 : Coupling the sulfonylated azocane to a benzoic acid core via nucleophilic substitution or esterification.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to minimize byproducts like unreacted sulfonyl chloride .

Q. How can the molecular structure of 4-(Azocane-1-sulfonyl)benzoic acid be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Use SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths/angles and confirm sulfonamide linkage .
  • Spectroscopy :
  • NMR : Compare 1H^1H/13C^{13}C-NMR shifts with predicted values (e.g., sulfonyl group protons at δ 3.0–3.5 ppm; benzoic acid carbonyl at ~170 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with bacterial ribosomes or other biological targets?

  • Methodological Answer :

  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., ribosomes) and collect high-resolution data (≤1.8 Å). Use pipelines like SHELXC/D/E for phasing and refinement .
  • Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KdK_d). Include negative controls (e.g., benzoic acid analogs without the sulfonyl group) .
  • Enzymatic Inhibition : Measure IC50_{50} values in cell-free systems (e.g., E. coli translation assays) using fluorescence-based reporters .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray data with DFT-calculated structures (e.g., using Gaussian software) to validate bond geometries.
  • Multi-Method Refinement : Combine SHELXL (for small-molecule refinement) with SIR97 (for direct methods) to address phase errors or missing electron density .
  • Dynamic NMR : Resolve ambiguous proton couplings at variable temperatures or with COSY/NOESY experiments .

Q. How can researchers assess the compound’s stability under physiological conditions for drug development?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS (e.g., using a C18 column, 0.1% formic acid mobile phase) .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and polymorphic transitions .

Safety and Best Practices

Q. What are the critical safety considerations when handling sulfonamide derivatives like 4-(Azocane-1-sulfonyl)benzoic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/purification.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols per GHS guidelines .

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